molecular formula C25H34N2O2 B10891855 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B10891855
M. Wt: 394.5 g/mol
InChI Key: XYHSTGHCBNKVEA-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by a 3,4-dimethoxybenzyl group at the N1-position and a 4-phenylcyclohexyl substituent at the N4-position. The 3,4-dimethoxybenzyl moiety is a common feature in ligands targeting neurotransmitter receptors, while the 4-phenylcyclohexyl group may enhance lipophilicity and blood-brain barrier penetration .

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C25H34N2O2/c1-28-24-13-8-20(18-25(24)29-2)19-26-14-16-27(17-15-26)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h3-8,13,18,22-23H,9-12,14-17,19H2,1-2H3

InChI Key

XYHSTGHCBNKVEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves the following steps:

    Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Preparation of 4-phenylcyclohexylamine: This involves the reduction of 4-phenylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Formation of the piperazine derivative: The final step involves the reaction of 3,4-dimethoxybenzyl chloride with 4-phenylcyclohexylamine in the presence of piperazine under basic conditions (e.g., using sodium hydroxide, NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated benzyl or phenyl derivatives.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural differences among analogs lie in the substituents on the piperazine ring and their positions. Below is a comparative analysis:

Compound Name Substituent at N1 Substituent at N4 Key Structural Features Reference
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine (Target) 3,4-Dimethoxybenzyl 4-Phenylcyclohexyl Enhanced lipophilicity; potential Sig-1 receptor interaction
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine 2,4-Dimethoxybenzyl 4-Phenylcyclohexyl Methoxy positional isomer; altered electronic properties
1-(3,4-Dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine 3,4-Dimethoxybenzyl 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group; improved metabolic stability
1-(3,4-Dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine 3,4-Dimethoxybenzyl 4-Methoxybenzyl Dual benzyl groups; increased steric bulk
SA4503 (1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) 3,4-Dimethoxyphenethyl 3-Phenylpropyl Ethyl linker; clinical Sig-1 agonist
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl 4-Methylsulfanylbenzyl Halogen and sulfur substituents; modulated receptor affinity

Key Observations :

  • Methoxy Position: The 3,4-dimethoxy configuration (target compound) vs.
  • N4 Substituents : The 4-phenylcyclohexyl group in the target compound provides rigidity and lipophilicity compared to flexible chains (e.g., 3-phenylpropyl in SA4503) .
  • Electron-Donating/Withdrawing Groups : Trifluoromethyl () and methylsulfanyl () groups influence metabolic stability and binding kinetics .

Pharmacological Activity Comparison

While direct data for the target compound are scarce, insights can be drawn from structurally related analogs:

Sig-1 Receptor Modulation
  • SA4503 (): A potent Sig-1 agonist with anti-depressant activity in clinical trials. Its 3-phenylpropyl chain and phenethyl linker contrast with the target’s cyclohexyl group, suggesting differences in binding pocket interactions .
  • Trifluoromethyl Analogs (): The CF₃ group enhances receptor selectivity due to its electron-withdrawing nature, a feature absent in the target compound .
Anti-Inflammatory and CNS Activity
  • Cyclizine Derivatives (): Piperazine-based antihistamines with anti-inflammatory properties. The target’s bulky substituents may reduce peripheral activity but enhance CNS penetration .
  • Dopamine D2 Receptor Affinity (): Substituted piperidines with methoxyphenyl groups show high D2 binding. The target’s dimethoxybenzyl group may confer similar activity .

Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) logP (Predicted) Key Properties
Target Compound C₂₆H₃₃N₂O₂ 417.56 ~4.2 High lipophilicity; suitable for CNS targeting
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine () C₂₆H₃₃N₂O₂ 417.56 ~4.0 Similar mass but reduced polarity due to 2,4-methoxy isomer
1-(3,4-Dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine () C₂₀H₂₃F₃N₂O₂ 380.41 ~3.8 Lower mass; improved metabolic stability
SA4503 () C₂₄H₃₂N₂O₂ 380.53 ~3.5 Flexible chain reduces logP compared to cyclohexyl analogs

Notes:

  • Methoxy groups enhance solubility via hydrogen bonding, offsetting lipophilicity to some extent .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including receptor interactions, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C21H30N2O2\text{C}_{21}\text{H}_{30}\text{N}_2\text{O}_2

This structure features a piperazine ring substituted with a dimethoxyphenyl group and a phenylcyclohexyl moiety, which may influence its biological properties.

Receptor Binding Affinity

Piperazine derivatives are known for their diverse interactions with various neurotransmitter receptors. The compound has been investigated for its affinity towards several aminergic receptors, including:

  • Dopamine receptors : Critical for modulating mood and behavior.
  • Serotonin receptors : Involved in regulating mood, anxiety, and cognition.

A study on related piperazine compounds demonstrated that modifications in the piperazine structure significantly affect receptor binding profiles and subsequent biological activity .

Cytotoxicity Studies

Research has shown that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines. For example:

  • In a study involving K562 leukemic cells, a structurally similar compound exhibited significant cytotoxicity with IC50 values indicating effective cell death at specific concentrations (e.g., 119 μM after 72 hours) through mechanisms such as necroptosis and mitochondrial dysfunction .

The compound's potential to induce apoptosis or necroptosis in cancer cells suggests it may serve as a candidate for cancer therapy.

Antioxidative Activity

Research into related piperazine derivatives has indicated antioxidative properties. Compounds designed from the piperazine scaffold were evaluated for their ability to protect neuronal cells from oxidative stress. These compounds showed promise in reducing reactive oxygen species (ROS) levels and preserving mitochondrial integrity, which is crucial in neurodegenerative disease contexts .

Case Study 1: Antileukemic Activity

A recent study investigated the effects of a related piperazine compound on K562 cells. The findings highlighted:

  • Mechanism of Action : Induction of necroptosis via receptor-mediated pathways.
  • Toxicological Assessment : The compound was well-tolerated at higher doses (LD50 > 2000 mg/Kg), indicating a favorable safety profile despite its cytotoxic effects on cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the antioxidative capabilities of piperazine derivatives. Results indicated that certain compounds could significantly reduce oxidative damage in neuronal cell lines, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Data Tables

Biological Activity IC50 (μM) Mechanism
Cytotoxicity (K562)119 (72h)Necroptosis
Antioxidative ActivityN/AROS reduction
Receptor BindingK_i = 0.26 μMDopamine D4 receptor

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